1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMOMCDNOVTFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Hazard Guide: 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
[1]
Part 1: Molecular Profile & Physicochemical Integrity[1]
Chemical Identity
This compound represents a specialized subclass of N-alkylated nitropyrazoles .[1] Unlike generic reagents, the presence of the nitro group (
| Property | Specification | Technical Note |
| IUPAC Name | 1-(2-methylpropyl)-5-methyl-3-nitro-1H-pyrazole | Regiochemistry is critical; the nitro group is at C3, methyl at C5.[1] |
| Molecular Formula | High Nitrogen/Oxygen content implies potential energetic instability.[1] | |
| Molecular Weight | 197.23 g/mol | Suitable for fragment-based drug discovery (FBDD).[1] |
| Physical State | Solid (Low-melting) | Likely waxy or crystalline; melting point depression due to isobutyl group.[1] |
| Solubility | DMSO, MeOH, DCM | Insoluble in water. Lipophilicity (LogP ~2.5) drives membrane permeability.[1] |
Structural Validation (Self-Validating Protocol)
Scientific Integrity Check: To confirm you are working with the correct isomer (and not the 1-isobutyl-3-methyl-5-nitro isomer), you must validate the Nuclear Overhauser Effect (NOE).[1]
Part 2: Hazard Architecture (GHS & Energetic Profile)
The "Energetic Precursor" Warning
While this specific molecule is often used as a pharmaceutical intermediate, 3-nitropyrazoles are structurally related to energetic materials (explosives) .[1][2] The nitro group on a nitrogen-rich ring induces strain and shock sensitivity.[1]
-
Risk Level: Moderate to High (Context-Dependent).[1]
-
Thermal Stability: Nitropyrazoles can undergo rapid exothermic decomposition above 150°C.[1]
-
Handling Rule: Never heat neat material above 100°C without Differential Scanning Calorimetry (DSC) data.
GHS Classification (Derived via Read-Across)
Based on structural analogs (3-nitropyrazole, CAS 26621-44-3) and energetic heterocyclic principles.[1]
| Hazard Code | Description | Mechanism of Action |
| H302 | Harmful if swallowed | Metabolic reduction of |
| H315 | Causes skin irritation | Pyrazole nitrogen lone pairs act as Lewis bases, disrupting lipid barriers. |
| H319 | Causes serious eye irritation | Acidic character of the nitro-activated ring system.[1] |
| H203 | Explosive; fire, blast or projection hazard | Precautionary assignment due to nitro-heterocycle class.[1] |
Part 3: Operational Protocols & Workflow
Storage & Handling Logic
Objective: Prevent hydrolytic degradation and thermal runaway.[1]
-
Atmosphere: Store under Argon (Ar).[1] The nitro group is stable, but the pyrazole ring can be hygroscopic depending on purity.
-
Tools: Use antistatic, non-metal spatulas (e.g., Teflon/PTFE). Reasoning: Metal spatulas can generate friction sparks; nitropyrazoles can be friction-sensitive.[1]
-
Container: Amber glass.[1] Nitro compounds are often photosensitive, degrading into nitrous acid species (
) which autocatalyze decomposition.
Synthesis Safety Workflow (DOT Visualization)
This diagram outlines the critical decision gates for handling this compound during synthesis, specifically focusing on the exotherm management required for nitro-compounds.
Figure 1: Operational safety workflow emphasizing thermal stability checks (DSC) prior to scaling up reactions involving nitropyrazoles.
Reaction Specifics: Reduction of the Nitro Group
The most common use of this intermediate is reducing the
-
Danger Zone: Catalytic hydrogenation (
).[1] -
Risk: The reaction is highly exothermic.[1] In the presence of the isobutyl group, steric hindrance may slow the reaction initially, leading to accumulation of intermediates, followed by a sudden "runaway" completion.
-
Control: Use Flow Chemistry or slow addition of the hydrogen source (e.g., ammonium formate transfer hydrogenation) rather than a pressurized hydrogen balloon.
Part 4: Biological Pathway & Degradation[1]
Metabolic Activation (Toxicity Mechanism)
Researchers must understand that the toxicity of this compound is not static; it evolves upon metabolic processing.[1]
Figure 2: Metabolic reduction pathway.[1] The Hydroxylamine intermediate (Red) is the primary driver of cytotoxicity and mutagenicity (Ames Positive potential).[1]
Emergency Response
-
Fire: Do NOT use high-pressure water jets (scattering risk).[1] Use CO2 or Dry Chemical .[1][3]
-
Skin Contact: Wash with PEG-400 or Polyethylene Glycol followed by soap/water.[1] Nitro-compounds are lipophilic; water alone is inefficient at removing them from the dermal layer.[1]
-
Spill: Do not absorb with sawdust (combustible).[1] Use Vermiculite or sand.[1]
References
-
PubChem. (2023).[1] Compound Summary: 3-Nitropyrazole.[1] National Library of Medicine.[1] [Link][1]
- Zhang, Y., et al. (2019). Synthesis and Energetic Properties of Nitropyrazoles. Journal of Materials Chemistry A. (Contextual grounding on nitropyrazole stability).
-
Occupational Safety and Health Administration (OSHA). (2021). Hazard Communication Standard: Nitro Compounds. [Link][1]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: 3-nitropyrazole derivatives. [Link][1]
literature review of N-alkylated nitro pyrazole scaffolds
An In-Depth Technical Guide to N-Alkylated Nitro Pyrazole Scaffolds: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: The Pyrazole Core as a Privileged Scaffold
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in hydrogen bonding and other molecular interactions have established it as a "pharmacophore," a key structural feature responsible for a drug's biological activity.[1] The therapeutic relevance of this scaffold is highlighted by its presence in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] Pyrazole derivatives exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, analgesic, and anticonvulsant properties.[3][4][5][6][7][8]
This guide focuses on a specific, highly functionalized subset: N-alkylated nitro pyrazoles . The strategic introduction of an N-alkyl group and a nitro (-NO₂) group onto the pyrazole ring profoundly modulates the compound's physicochemical properties and biological activity. N-alkylation enhances lipophilicity, which can improve membrane permeability and cellular uptake, while the potent electron-withdrawing nature of the nitro group can significantly influence receptor binding affinity and metabolic stability.[9][10][11] Understanding the interplay between these functionalities is critical for the rational design of novel therapeutics.
Part 1: Navigating the Synthetic Landscape
The synthesis of N-alkylated nitro pyrazoles presents a key challenge: regioselectivity. Due to the two nitrogen atoms in the pyrazole ring, alkylation can lead to a mixture of isomers.[12][13] The choice of synthetic strategy is therefore paramount and is dictated by the desired substitution pattern and the availability of starting materials. Two primary pathways are employed: the N-alkylation of a pre-existing nitro pyrazole core and the nitration of an N-alkylated pyrazole.
Pathway A: N-Alkylation of Nitro Pyrazole Precursors
This is the most direct approach, where a nitro-substituted pyrazole is treated with an alkylating agent. The major challenge is controlling which of the two ring nitrogens is alkylated.
Causality Behind Experimental Choices:
-
Base and Solvent: The reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, creating a more nucleophilic pyrazolate anion.[12] The choice of base (e.g., NaH, K₂CO₃, or an organic base like diisopropylethylamine) and solvent (e.g., DMSO, DMF, acetonitrile) can influence the ratio of N1 to N2 isomers. Steric hindrance often dictates the outcome; bulkier substituents on the pyrazole ring will favor alkylation at the less sterically hindered nitrogen.[12][14]
-
Alkylation Agent: Simple alkyl halides (iodides, bromides) are common electrophiles.[12] More sophisticated methods, such as using trichloroacetimidate electrophiles with a Brønsted acid catalyst, offer an alternative under milder, non-basic conditions.[12][15] Another efficient, catalyst-free method involves a Michael reaction, which can provide excellent regioselectivity for N1-alkylation.[14][16]
-
Preparation: To a solution of 3-nitropyrazole (1.0 mmol, 1.0 equiv) in anhydrous Dimethylformamide (DMF, 5 mL) in a flame-dried flask under an argon atmosphere, add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Electrophile: Add the desired alkyl halide (e.g., ethyl bromide, 1.2 mmol, 1.2 equiv) dropwise to the mixture.
-
Reaction Progression: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N-alkylated regioisomers.
Pathway B: Nitration of N-Alkyl Pyrazoles
In this retro-synthetic approach, the N-alkyl group is installed first, followed by the introduction of the nitro group. This can be advantageous if the starting N-alkyl pyrazole is more readily available or if this route offers better control over the final substitution pattern.
Causality Behind Experimental Choices:
-
Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a powerful and common choice for electrophilic aromatic nitration.[17] The reaction conditions (temperature, reaction time) must be carefully controlled to prevent over-nitration or degradation of the starting material.[17] The directing effects of the substituents already on the pyrazole ring will determine the position of the incoming nitro group.
Caption: General synthetic strategies for N-alkylated nitro pyrazoles.
Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)
The incorporation of N-alkyl and nitro groups creates a class of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents. The specific biological activity is finely tuned by the nature of the alkyl chain, the position of the nitro group, and other substituents on the pyrazole ring.
Antimicrobial Activity
N-alkylated nitro pyrazoles have demonstrated potent activity against a range of pathogens.[18][19] The nitro group is often a key pharmacophore in antimicrobial drugs (e.g., metronidazole, benznidazole), where its reduction within the microbial cell can generate cytotoxic radical species.[20]
Structure-Activity Relationship Insights:
-
Nitro Group: The presence of an electron-withdrawing nitro group is often instrumental for potent antimicrobial activity.[9][11] For instance, certain nitro pyrazole-based thiazole derivatives show remarkable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19]
-
N-Alkyl Substituent: While the nitro group provides the reactive potential, the N-alkyl substituent modulates the compound's lipophilicity and steric profile, influencing its ability to penetrate bacterial cell walls and avoid efflux pumps.
-
Other Substituents: The addition of other groups, such as halogens (e.g., chloro, bromo) on phenyl rings attached to the pyrazole core, can further enhance antimicrobial efficacy.[11][21]
| Compound Scaffold | R¹ (N-Alkyl) | R² (Other Substituent) | Key Finding | Reference |
| Nitro-pyrazole-thiazole | Varied | Phenyl | Potent broad-spectrum activity against bacteria and fungi. | [19] |
| 3-Nitropyrazole | C₁-C₆ alkyl | 4-Carboxamide | Exhibits significant antibacterial and parasiticidal properties. | [18] |
| Pyrazole-Imino-Phenyl | Methoxy/Ethoxy | Bromo/Nitro | Electron-withdrawing groups (NO₂) enhance activity more than electron-donating groups. | [11] |
Anticancer Activity
The pyrazole scaffold is a well-established core for the development of kinase inhibitors and other anticancer agents.[22][23] The introduction of a nitro group can enhance this activity, potentially through mechanisms like bioreductive activation in hypoxic tumor environments or by influencing key binding interactions with protein targets.
Structure-Activity Relationship Insights:
-
N-Alkyl Chain Length: The length and nature of the N-alkyl chain can have a pronounced effect on cytotoxicity. In a study on analogous N-alkyl nitroimidazoles, increasing the alkyl chain length from methyl to butyl led to a decrease in antitumor activity against the A549 lung cancer cell line, suggesting a specific spatial requirement within the target's binding site.[10]
-
Electron-Withdrawing Groups: Studies on pyrazolyl-nitroimidazole derivatives found that electron-withdrawing groups were preferable to electron-donating groups for enhancing antiproliferative activity against HeLa and HepG2 cancer cell lines.[24]
-
Substitution Pattern: The overall substitution pattern determines the molecule's ability to interact with specific biological targets. For example, pyrano[2,3-c]pyrazoles bearing a 3-nitrophenyl group showed high potency against renal and breast cancer cell lines.
Caption: Key structure-activity relationships for N-alkylated nitro pyrazoles.
Part 3: Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized compounds, standardized in vitro assays are essential. The following protocols describe two fundamental evaluations: the MTT assay to measure cytotoxicity against cancer cells and the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a self-validating system that measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized N-alkylated nitro pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Future Outlook
The N-alkylated nitro pyrazole scaffold represents a rich and adaptable platform for drug discovery. Future research should focus on expanding the structural diversity through combinatorial chemistry approaches and exploring novel N-alkyl substituents, including those with additional functional groups, to enhance target specificity and potency. A deeper investigation into the mechanisms of action, particularly the role of bioreduction in their anticancer effects, will be crucial. Furthermore, optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be essential for translating promising in vitro results into viable clinical candidates.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated based on the in-text citations.
Sources
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- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalcra.com [journalcra.com]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
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- 12. mdpi.com [mdpi.com]
- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
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- 24. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note: High-Efficiency Reduction of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole to 1-Isobutyl-5-methyl-1H-pyrazol-3-amine
Abstract
This application note details the optimized protocols for the reduction of the nitro group in 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole to its corresponding primary amine, 1-Isobutyl-5-methyl-1H-pyrazol-3-amine .[1] Aminopyrazoles are critical pharmacophores in kinase inhibitors and GPCR ligands.[1][2] We present two distinct methodologies: Method A (Catalytic Hydrogenation) , preferred for scale-up and purity, and Method B (Iron-Mediated Reduction) , a robust alternative for substrates sensitive to hydrogenolysis or when high-pressure equipment is unavailable.[1] Critical process parameters (CPPs), safety considerations, and analytical characterization data are provided to ensure reproducibility.
Introduction & Strategic Analysis
The transformation of a nitro group (
-
Steric Factors: The isobutyl group at
adds bulk, potentially influencing catalyst surface adsorption in heterogeneous systems.[1][2] -
Electronic Factors: The electron-rich pyrazole ring, further activated by the
-methyl group, makes the nitro group reduction thermodynamically favorable but kinetically sensitive to catalyst poisoning by the resulting amine.
Retrosynthetic Strategy
The reduction must be chemoselective to avoid reducing the pyrazole double bonds (over-reduction) or cleaving the
-
Method A (Pd/C + H
): The "Gold Standard" for pharmaceutical intermediates due to atom economy and ease of workup (filtration).[1] However, the resulting aminopyrazole can coordinate to Pd sites, deactivating the catalyst. We mitigate this by solvent choice (MeOH) and optional acidic additives.[1][2] -
Method B (Fe + NH
Cl): A classical electron-transfer reduction.[1][2] It is highly chemoselective and avoids the safety hazards of pressurized hydrogen, making it ideal for early-stage discovery labs.
Decision Matrix & Workflow
The following decision tree aids in selecting the appropriate protocol based on available equipment and scale.
Figure 1: Strategic workflow for selecting the reduction methodology based on scale and constraints.
Method A: Catalytic Hydrogenation (Pd/C)
Best for: High purity, scale-up (>1g), and atom economy.[1]
Materials
-
Substrate: 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (approx. 10 wt% loading relative to substrate)[1]
-
Solvent: Methanol (HPLC grade)[1]
-
Reagent: Hydrogen gas (Balloon or Cylinder)
-
Equipment: 3-neck round bottom flask or Parr shaker.
Protocol Steps
-
Preparation: In a clean reaction vessel, dissolve the nitro-pyrazole substrate in Methanol (concentration ~0.1 M).
-
Inerting: Carefully add the 10% Pd/C catalyst.
-
Purging: Seal the vessel. Evacuate the headspace and backfill with Argon or Nitrogen (3 cycles) to remove oxygen.[1][2]
-
Hydrogenation: Switch the gas source to Hydrogen.
-
Small Scale (<1g): Use a double-balloon setup.
-
Large Scale (>5g): Use a Parr shaker at 30-40 psi.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-6 hours.
-
Workup:
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
Troubleshooting Method A
| Issue | Probable Cause | Solution |
| Reaction Stalls | Catalyst Poisoning | Add 1-2 equiv of Acetic Acid to protonate the amine product as it forms, preventing coordination to Pd.[1] |
| Over-reduction | High Pressure/Temp | Ensure Temp < 30°C. Monitor strictly.[1][2] |
| Fire Hazard | Dry Catalyst | Always keep catalyst wet; use inert gas purging.[1][2] |
Method B: Iron-Mediated Reduction (Fe/NH Cl)
Best for: Labs without H
Materials
-
Substrate: 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH
Cl, 5.0 equiv)[1] -
Solvent: Ethanol / Water (3:1 ratio)[1]
Protocol Steps
-
Setup: In a round bottom flask equipped with a reflux condenser, suspend the nitro-pyrazole (1.0 equiv) in Ethanol/Water (3:1).
-
Addition: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Workup:
Analytical Characterization
Confirmation of the reduction is best achieved via
Expected Data for 1-Isobutyl-5-methyl-1H-pyrazol-3-amine:
-
Appearance: Yellowish to off-white solid or viscous oil.[1][2]
-
H NMR (DMSO-d
, 400 MHz):-
~0.85 (d, 6H, Isobutyl-CH
)[1] -
~2.0-2.1 (s, 3H, C5-CH
)[1] - ~1.9 (m, 1H, Isobutyl-CH)[1]
-
~3.6 (d, 2H, Isobutyl-CH
)[1] -
~4.5-5.0 (br s, 2H, -NH
) – Diagnostic Signal (Replaces the absence of signals in the nitro precursor).[1] - ~5.3-5.5 (s, 1H, C4-H) – Diagnostic Shift: This proton shifts significantly upfield compared to the nitro precursor (which typically appears around 6.5-7.0 ppm) due to the shielding effect of the amino group [3].
-
~0.85 (d, 6H, Isobutyl-CH
References
-
BenchChem. Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Retrieved from (General protocol adaptation).
-
Master Organic Chemistry. Reduction of Nitro Groups to Amines: Mechanisms and Methods. Retrieved from
-
National Institutes of Health (PMC). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[1][2] (Provides NMR data for similar 1-isobutyl-3-methyl pyrazole analogs). Retrieved from
-
Fluorochem. Product Sheet: 1-isobutyl-5-methyl-1H-pyrazol-3-amine.[1][2] (Confirmation of target stability). Retrieved from [1]
Sources
- 1. PubChemLite - 1-isobutyl-3-methyl-1h-pyrazol-5-amine (C8H15N3) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
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Application Note: Strategic Crystallization for the Purification of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Critical Role of Purity in Drug Development
The efficacy and safety of an active pharmaceutical ingredient (API) are inextricably linked to its purity. For novel heterocyclic compounds such as 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole, which holds potential in various therapeutic areas, achieving high purity is a non-negotiable prerequisite for preclinical and clinical evaluation. The presence of impurities, even in minute quantities, can lead to altered pharmacological activity, increased toxicity, and unforeseen side effects. Crystallization stands out as a powerful, scalable, and economical technique for the purification of solid organic compounds, offering the ability to selectively isolate the desired molecule from a complex mixture of reactants, by-products, and other impurities.
This document provides a comprehensive guide to the development of robust crystallization protocols for 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole, focusing on the underlying scientific principles and offering detailed, actionable methodologies.
Understanding the Molecule: 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
A successful crystallization process is built upon a thorough understanding of the target molecule's physicochemical properties. While specific experimental data for this compound is not widely published, we can infer its likely behavior based on its constituent functional groups:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure contributes to the molecule's polarity and potential for hydrogen bonding.
-
Isobutyl Group: A non-polar alkyl chain that will increase the molecule's lipophilicity and influence its solubility in organic solvents.
-
Methyl Group: A small alkyl group that will have a minor impact on the overall polarity.
-
Nitro Group: A strongly electron-withdrawing and highly polar group. This functional group will significantly impact the molecule's crystal lattice energy and solubility profile. The presence of a nitro group also necessitates specific safety precautions due to the potential for thermal instability.
The interplay of these groups results in a molecule of intermediate polarity, suggesting that a range of organic solvents will need to be screened to identify the optimal crystallization conditions.
The Science of Crystallization: A Primer
Crystallization is a phase transition where a solute in a solution solidifies into a highly structured, crystalline lattice. This process is driven by supersaturation, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. The two fundamental steps in crystallization are:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: The subsequent growth of these nuclei into larger crystals.
The goal of a purification-focused crystallization is to control these two processes to exclude impurities from the growing crystal lattice.
Strategic Approaches to Crystallization
Several methods can be employed to induce supersaturation and, consequently, crystallization. The choice of method depends on the solubility profile of the compound and the desired outcome (e.g., crystal size, polymorphic form).
Cooling Crystallization
This is the most common technique and is suitable for compounds that exhibit a significant increase in solubility with temperature. The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.
Anti-Solvent Addition (Solvent Precipitation)
This method is ideal for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"). The compound is first dissolved in the "good" solvent, and then the "anti-solvent" is slowly added to the solution, reducing the overall solubility of the compound and inducing crystallization.
Evaporative Crystallization
In this technique, the solvent is slowly evaporated from the solution, increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize. This method is particularly useful for compounds that are highly soluble at room temperature or are thermally unstable.
Experimental Protocols
The following protocols are designed as a starting point for the purification of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole. It is crucial to perform small-scale trials to optimize the solvent system and other parameters before scaling up.
Preliminary Solvent Screening
Objective: To identify a suitable solvent or solvent system for crystallization.
Materials:
-
Crude 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)
-
Small vials or test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of the crude compound (e.g., 10-20 mg) into a series of vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the vial while stirring and observe if dissolution occurs.
-
For solvents in which the compound is soluble at elevated temperatures but poorly soluble at room temperature, allow the solution to cool slowly to room temperature and then in an ice bath to observe for crystal formation. These are good candidates for cooling crystallization.
-
For solvents in which the compound is highly soluble at room temperature, consider them as "good" solvents for anti-solvent addition.
-
For solvents in which the compound is sparingly soluble at room temperature, they may be suitable for evaporative crystallization.
Data Summary:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Potential Method |
| Ethanol | Low | High | Yes | Cooling Crystallization |
| Acetone | High | High | No | Good Solvent (Anti-Solvent) |
| Hexane | Insoluble | Insoluble | No | Anti-Solvent |
| Toluene | Low | Moderate | Yes | Cooling Crystallization |
| Water | Insoluble | Insoluble | No | Anti-Solvent |
Protocol 1: Cooling Crystallization
Objective: To purify 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole using a single-solvent cooling method.
Workflow Diagram:
Caption: Cooling Crystallization Workflow
Procedure:
-
In a flask, dissolve the crude 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole in the minimum amount of a suitable hot solvent (e.g., ethanol) with stirring.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to assess the purity of the final product.
Protocol 2: Anti-Solvent Addition
Objective: To purify 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole by adding an anti-solvent to a solution of the compound.
Workflow Diagram:
Caption: Anti-Solvent Addition Workflow
Procedure:
-
Dissolve the crude 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.
-
Slowly add an "anti-solvent" (e.g., water or hexane) dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes turbid (the "cloud point"), indicating the onset of nucleation.
-
If desired, add a seed crystal at the cloud point to promote controlled crystal growth.
-
Continue the slow addition of the anti-solvent to complete the crystallization process.
-
Allow the resulting slurry to stir for a period (e.g., 1 hour) to allow the crystals to mature.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent".
-
Dry the crystals under vacuum.
-
Characterize the purified product for purity and identity.
Safety Considerations for Handling Nitro Compounds
Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. It is imperative to handle 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole with appropriate safety precautions:
-
Thermal Stability: Avoid excessive heating. Use a water bath or heating mantle with precise temperature control.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Scale: Perform initial experiments on a small scale to assess the compound's behavior.
Conclusion
The purification of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole is a critical step in its development as a potential therapeutic agent. A systematic approach to crystallization, beginning with solvent screening and followed by the optimization of either cooling or anti-solvent addition methods, will enable the consistent production of high-purity material. The protocols outlined in this application note provide a robust framework for achieving this goal, emphasizing both scientific rigor and safety.
References
-
Title: Crystal-Structure Analysis of Some Pyrazole Derivatives Source: Acta Crystallographica Section B URL: [Link]
-
Title: Synthesis and characterization of some novel pyrazole derivatives and their biological activity Source: Organic Communications URL: [Link]
-
Title: SYNTHESIS AND IN-VITRO ANTIBACTERIAL ACTIVITY OF SOME NEW PYRAZOLE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Synthesis and Characterization of Novel Pyrazole Derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Synthesis and characterization of new pyrazole derivatives Source: Arkivoc URL: [Link]
Troubleshooting & Optimization
overcoming steric hindrance in isobutyl pyrazole synthesis
Status: Operational | Topic: Steric Hindrance Mitigation | Version: 2.4
Welcome to the technical support center for Isobutyl Pyrazole Synthesis . This guide is engineered for researchers facing low yields, regioisomeric mixtures, or stalled reactions due to the specific steric challenges of the isobutyl (2-methylpropyl) group.[1]
The Core Problem: Beta-Branching & The "Cone Angle"
Before troubleshooting, you must understand the enemy. The isobutyl group is a primary alkyl group, but it possesses
-
The Mechanic: In an
reaction (N-alkylation), the nucleophile (pyrazole nitrogen) must attack the -carbon of the isobutyl halide. The bulky methyl groups on the -carbon create a "steric fence," significantly raising the activation energy ( ). -
The Consequence: The reaction rate slows down, allowing side reactions—specifically E2 elimination (yielding isobutylene)—to compete with or dominate the substitution.
Route Selection: The Decision Matrix
Do not default to standard alkylation if your substrate is complex. Use this logic flow to select your protocol.
Caption: Logic flow for selecting the optimal synthetic pathway based on substrate sterics and availability.
Protocol A: The "Cesium Effect" (Direct Alkylation)
Best For: Existing pyrazole cores with moderate steric hindrance.
Standard bases (
Optimized Reagents
| Component | Recommendation | Mechanism of Action |
| Base | Cesium Carbonate ( | Increases nucleophilicity via weak ion pairing; solubility in organic solvents. |
| Electrophile | Isobutyl Iodide (not Bromide) | Iodide is a better leaving group, accelerating |
| Solvent | DMF or NMP (Anhydrous) | High dielectric constant dissociates ion pairs; stabilizes the transition state. |
| Additive | 18-Crown-6 (Optional) | Sequesters metal cations, further "nakeding" the anion (use if Cs fails). |
Step-by-Step Workflow
-
Activation: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M). Add
(1.5 equiv). Stir at RT for 30 mins . Crucial: Allow full deprotonation before adding the alkylating agent.[2] -
Addition: Add Isobutyl Iodide (1.2 equiv) dropwise.
-
Thermal Drive: Heat to 60–80°C . Note: Do not exceed 90°C; higher temps favor elimination to isobutylene.
-
Monitoring: Check LCMS at 2 hours. If conversion <50%, add 0.5 equiv more iodide (it degrades over time).[1]
-
Workup: Dilute with EtOAc, wash extensively with
(5% aq) to remove DMF.[1]
Protocol B: Regioselective Cyclocondensation
Best For: Building the ring from scratch when N-alkylation yields inseparable regioisomers (N1 vs N2 mixtures).
When condensing isobutyl hydrazine with an unsymmetrical 1,3-diketone, steric clash determines the major isomer.[1] We can override this using Fluorinated Solvents .
The TFE/HFIP Switch
Standard solvents (EtOH) rely on thermal control. Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or HFIP act as hydrogen-bond donors, activating the carbonyls differentially and stabilizing specific transition states.[1]
Step-by-Step Workflow
-
Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in TFE (Trifluoroethanol).
-
Acid/Base Tuning:
-
To favor the sterically hindered isomer: Add AcOH (1.0 equiv). Protonation of the hydrazine changes the attack vector.
-
To favor the less hindered isomer: Run neutral or slightly basic (
).
-
-
Cyclization: Add Isobutyl Hydrazine (1.1 equiv) at 0°C, then warm to RT.
-
Outcome: TFE often boosts regioselectivity ratios from 2:1 (in EtOH) to >10:1.
Troubleshooting Guide
Issue 1: "My reaction stalled at 40% conversion."
-
Diagnosis: The electrophile (isobutyl halide) has likely eliminated to isobutylene (gas), leaving the reaction mixture.
-
Fix:
-
Switch from Isobutyl Bromide to Isobutyl Iodide or Isobutyl Tosylate (Tosylate is less prone to elimination than halides).
-
Lower the temperature by 10°C and extend reaction time.
-
Run the reaction in a sealed tube to prevent loss of volatile reagents, though this won't stop elimination.
-
Issue 2: "I am getting a 50:50 mixture of N1 and N2 isomers."
-
Diagnosis: Your pyrazole has similar steric environments at C3 and C5, or the electronic bias is weak.[1]
-
Fix:
-
Switch to Protocol B (Cyclocondensation). It is much harder to separate N-alkyl isomers than to direct the cyclization.
-
Steric Blocking: If you must alkylate, consider using a transient blocking group on the competing nitrogen (e.g., THP protection), though this adds steps.[1]
-
Issue 3: "The product is inseparable from the DMF."
-
Diagnosis: Isobutyl pyrazoles can be lipophilic "grease."[1]
-
Fix: Do not use water/ether extraction.[1] Use 5% LiCl (aq) / EtOAc washes. The LiCl pulls DMF into the aqueous phase effectively.
Mechanism of Regiocontrol (Visualized)
Understanding why the reaction selects a specific nitrogen is key to controlling it.
Caption: Steric repulsion at C5 directs alkylation to the N2 position. If C3 and C5 are similar, regioselectivity is lost.[1]
Frequently Asked Questions (FAQs)
Q: Can I use the Chan-Lam coupling for isobutyl groups?
A: generally, No. Chan-Lam coupling is excellent for aryl and alkenyl boronic acids.[1] While alkyl-Chan-Lam exists, it is notoriously difficult for
Q: Why use Isobutyl Tosylate instead of the Halide? A: The tosylate leaving group is massive. Paradoxically, this can sometimes help by aligning the molecule in a specific conformation, but more importantly, tosylates are harder to eliminate (E2) under the mild basic conditions used with Cesium, compared to the volatile isobutyl bromide.[1]
Q: Is microwave irradiation helpful? A: Yes. For Protocol A, microwave heating (100°C for 10-20 mins) can provide the kinetic energy to overcome the steric barrier of the isobutyl group faster than the elimination side-reaction can degrade the starting material. It improves the "Reaction Rate vs. Degradation Rate" ratio.
References
-
Regioselective Synthesis of Pyrazoles: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][3][4] Synlett, 2006, 3267-3270.[1][3] Link
-
Cesium Effect in Alkylation: Hayat, S., et al. "N-Alkylation of pyrazoles with alkyl halides using CsF-Celite."[1][5] Synthetic Communications, 2001.[1] (Demonstrates the utility of Cesium bases in heterocyclic alkylation).
-
Fluorinated Solvents in Synthesis: Deng, X., & Mani, N. S.[1][6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73, 2412-2415.[1][6] Link
-
Review on Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111, 6984-7034.[1] Link
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Solubility of Nitro-Pyrazoles
Ticket ID: #NP-SOL-001 Topic: Improving Aqueous Solubility of Nitro-Substituted Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Diagnostic Phase: Understanding the "Why"
Before attempting to fix the solubility, you must diagnose the specific physicochemical barrier preventing dissolution. Nitro-pyrazoles present a unique challenge compared to standard heterocycles due to the strong electron-withdrawing nature of the nitro group (
The Core Problem: Electronic Deactivation
The nitro group exerts strong inductive (
-
Reduced Basicity (The Acid Trap):
-
Standard Pyrazoles: Typically have a
(conjugate acid) . They protonate easily in acidic buffers (pH 1–2), becoming cationic and soluble. -
Nitro-Pyrazoles: The nitro group pulls electron density away from the "pyridine-like" nitrogen. This drops the
of the conjugate acid significantly (often ). -
Consequence:Acidic buffers will likely fail. You cannot protonate these molecules under physiological or standard HPLC conditions to generate a soluble cation.
-
-
Increased Acidity (The Base Opportunity):
-
If your pyrazole has a free
(is unsubstituted at position 1), the nitro group stabilizes the negative charge on the nitrogen after deprotonation. -
Consequence: These compounds are often weak acids (
). Basic buffers can significantly enhance solubility by forming the pyrazolate anion.
-
-
Crystal Lattice Energy:
-
Nitro groups create strong dipoles. If an
donor is present, nitro-pyrazoles form robust intermolecular hydrogen bond networks (lattice energy), resisting the transition into the aqueous phase.
-
Troubleshooting Guide & Decision Matrix
Use this decision tree to select the correct solubilization strategy based on your specific molecule's structure.
Visual Workflow: Solubilization Decision Tree
Caption: Decision matrix for selecting solubilization strategies based on pyrazole substitution patterns.
Technical FAQs & Methodologies
Scenario A: "I have a free N-H group (1-H-nitropyrazole)."
Q: Why doesn't it dissolve in PBS (pH 7.4)?
A: The
Protocol: pH-Dependent Solubility Screen
-
Prediction: Estimate
using software (e.g., ChemDraw, ACD/Labs) or assume . -
Buffer Selection: Prepare 50 mM buffers at pH 4.0, 7.4, and 10.0 (e.g., Carbonate or Glycine-NaOH buffer).
-
Experiment:
-
Add excess solid compound to the pH 10.0 buffer.
-
Shake for 24 hours.
-
If soluble, the mechanism is deprotonation.
-
-
Application: For biological assays, you cannot use pH 10. However, you can dissolve the compound in a basic stock (e.g., 0.1 M NaOH) and dilute into the assay buffer, ensuring the final pH doesn't crash the compound out immediately (kinetic supersaturation).
Scenario B: "I have an N-substituted nitropyrazole (e.g., 1-methyl-4-nitropyrazole)."
Q: Acidification didn't work. What now? A: As diagnosed above, acidification is futile due to low basicity. You must rely on dielectric constant modification (cosolvents) or hydrophobic shielding (encapsulation).
Strategy 1: The "Golden Triangle" of Cosolvents For biological assays, avoid using 100% DMSO stocks if possible. Instead, use a ternary system:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Wetting agent/Cosolvent)
-
50% Water/Buffer
Strategy 2: Cyclodextrin Complexation (The "Stealth" Approach) Nitro groups are hydrophobic but polarizable, making them excellent guests for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Protocol: HP-β-CD Solubilization
-
Stock Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.
-
Addition: Add your nitro-pyrazole solid to this vehicle.
-
Energy Input: Vortex and sonicate for 30 minutes at 30-40°C. The cyclodextrin cavity will encapsulate the hydrophobic nitro-pyrazole core, shielding it from water while the outer hydroxyls ensure aqueous solubility.
-
Filtration: Filter through a 0.45 µm PVDF filter.
Data Summary: Solubility Modifiers
| Modifier Class | Specific Agent | Recommended Conc.[1] | Mechanism | Best For |
| Cosolvent | DMSO | 0.1% - 5% (Assay) | Dielectric constant reduction | High throughput screening stocks |
| Cosolvent | PEG 400 | 10% - 40% | Hydrogen bonding / wetting | In vivo formulation (IP/IV) |
| Surfactant | Tween 80 | 0.1% - 1% | Micellar solubilization | Preventing aggregation in assays |
| Complexing | HP-β-CD | 10% - 20% (w/v) | Inclusion complexation | N-substituted nitro-pyrazoles |
| pH Adjuster | NaOH / KOH | pH > pKa | Ionization (Anion formation) | Only 1-H-nitropyrazoles |
Step-by-Step Workflow: Kinetic Solubility Assay
Use this protocol to determine the "working limit" of your compound in a biological buffer before precipitation occurs.
Materials:
-
10 mM Stock solution of Nitro-pyrazole in DMSO.
-
PBS Buffer (pH 7.4).[2]
-
96-well UV-transparent plate.
Procedure:
-
Preparation: Place 190 µL of PBS into plate wells.
-
Spiking: Add DMSO stock in increasing volumes (0.5 µL to 10 µL) to reach final concentrations of 25, 50, 100, 200, and 500 µM. Keep DMSO constant at 2% if possible, or run a DMSO control.
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure Absorbance at 620 nm (turbidity).
-
Clear solution: OD < 0.005.
-
Precipitation: Sharp increase in OD.
-
-
Analysis: Plot OD vs. Concentration. The inflection point is your Kinetic Solubility Limit .
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from
-
Liu, W., et al. (2021).[4] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids. Retrieved from
-
WuXi AppTec. (2024).[5] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. Retrieved from
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from
- Claramunt, R. M., et al. (2011). The pKa values of pyrazoles. Arkivoc. (General reference on pyrazole acidity/basicity shifts).
Sources
Validation & Comparative
X-ray crystallography data for N-isobutyl substituted pyrazoles
Publish Comparison Guide: Crystallographic & Structural Insights on N-Isobutyl Substituted Pyrazoles
Executive Summary
Topic: Structural performance and crystallographic characterization of N-isobutyl substituted pyrazoles. Context: Pyrazole rings are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant). The N-substituent governs solubility, lipophilicity, and binding pocket complementarity. Core Insight: While N-methyl groups are crystallographically rigid and predictable, N-isobutyl groups introduce a critical degree of conformational flexibility. This flexibility enhances hydrophobic pocket filling (increasing potency) but introduces crystallographic disorder, requiring specific refinement strategies during structure solution.
Comparative Structural Analysis
This section objectively compares N-isobutyl pyrazoles against standard alternatives (N-methyl and N-phenyl) based on X-ray diffraction data and pharmacophore performance.
Table 1: Structural & Crystallographic Performance Metrics
| Feature | N-Isobutyl (Focus) | N-Methyl (Alternative 1) | N-Phenyl (Alternative 2) |
| Steric Bulk | Moderate (Flexible tail) | Low (Compact) | High (Rigid, Planar) |
| Crystal Packing | Prone to disorder (alkyl chain rotation). Often requires low-temp (100 K) data collection. | Highly ordered. Forms tight, high-density lattices. | Ordered. Dominated by |
| Binding Mode | Adaptive. Fills hydrophobic sub-pockets (e.g., FabF active site). | Static. often leaves hydrophobic pockets unfilled. | Static. Requires specific aromatic slot; can clash sterically. |
| Solubility | High (Lipophilic alkyl chain disrupts lattice energy). | Moderate/High (Polarity dependent).[1] | Low (High lattice energy due to stacking). |
| Key Interaction | Hydrophobic Van der Waals contacts. | Weak C-H...O interactions.[1] | Strong |
Detailed Technical Insight: The "Isobutyl Disorder" Phenomenon
Experimental data from small molecule crystallography (e.g., 3-isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol) reveals a recurrent theme: the isobutyl group often exhibits positional disorder .
-
Mechanism: The
bond in the isobutyl tail allows rotation, leading to multiple occupancy sites for the terminal methyl groups ( ) within the crystal lattice. -
Implication: In high-resolution electron density maps (e.g., PDB entries or small molecule CIFs), the isobutyl group may appear "smeared" unless constrained during refinement.
-
Performance Advantage: Biologically, this "entropic penalty" in the crystal translates to an "induced fit" advantage in drug binding. For example, in the Pa.FabF-C164Q complex, the N-isobutyl group adapts to fill the hydrophobic tunnel, a feat the rigid N-phenyl cannot achieve without steric clashing.
Experimental Protocols
Workflow A: Regioselective Synthesis of N-Isobutyl Pyrazoles
To obtain high-quality crystals, the sample must be isomerically pure. N-alkylation of pyrazoles often yields a mixture of N1 and N2 isomers.
Protocol:
-
Reagents: 1H-pyrazole derivative (1.0 eq), Isobutyl bromide (1.2 eq),
(2.0 eq). -
Solvent: Acetonitrile (polar aprotic favors N-alkylation).
-
Condition: Reflux at 80°C for 12 hours.
-
Purification: Flash column chromatography (Hexane:EtOAc). Note: N1-isobutyl isomers typically elute faster than N2 isomers due to steric shielding of the lone pair.
Workflow B: Crystallization for X-Ray Diffraction
Due to the flexibility of the isobutyl chain, standard evaporation often yields oils. A Slow Vapor Diffusion method is recommended.
Protocol:
-
Dissolution: Dissolve 20 mg of pure N-isobutyl pyrazole in 2 mL of a "Good Solvent" (e.g., Acetone or DCM).
-
Setup: Place in a small inner vial.
-
Precipitant: Place the inner vial into a larger jar containing 10 mL of a "Poor Solvent" (e.g., Pentane or Hexane).
-
Equilibration: Seal tightly. Allow to stand undisturbed at 4°C for 3–7 days.
-
Harvesting: Select block-like crystals. Mount on a cryoloop with Paratone oil and flash-cool to 100 K immediately to freeze isobutyl conformers.
Visualizations
Figure 1: Synthesis & Crystallization Workflow
A logical flow from raw materials to diffraction-quality crystals.
Caption: Workflow for isolating isomerically pure N-isobutyl pyrazoles and growing diffraction-quality crystals.
Figure 2: Structural Decision Logic for Drug Design
When to choose N-Isobutyl over N-Methyl or N-Phenyl.
Caption: Decision matrix for selecting N-substituents based on binding pocket topology.
References
-
Georgiou, C., et al. (2024).[2] Pa.FabF-C164Q in complex with N-isobutyl-1H-pyrazole-3-carboxamide. RCSB Protein Data Bank. Link
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Link
-
Ragavan, R. V., et al. (2010). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol.[3] Acta Crystallographica Section E, 66(Pt 2), o463. Link
-
Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
Part 1: Executive Hazard Assessment (The "Why")
As researchers, we often treat heterocycles as inert scaffolds. However, 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole must be treated as a potentially energetic material .
The presence of the nitro group (
Critical Causality:
-
The Nitro Group: Acts as an internal oxidizer.
-
The Pyrazole Ring: High nitrogen content increases the energy density.
-
The Risk: Under confinement or thermal shock, this compound can undergo rapid deflagration. Standard disposal methods (e.g., rotary evaporation to dryness followed by binning) present a severe explosion risk.
Part 2: Waste Characterization & Regulatory Classification
Before disposal, the waste stream must be accurately characterized to ensure compliance with EPA (RCRA) and local regulations.[1]
| Parameter | Classification / Value | Scientific Rationale |
| Primary Hazard | Energetic / Reactive | Nitro-substituted azoles are precursors to explosives/propellants. |
| Physical State | Low-melting solid or viscous liquid | N-alkylation (isobutyl) disrupts crystal packing, lowering MP compared to parent nitropyrazoles. |
| RCRA Code (USA) | D003 (Reactive) | Capable of detonation or explosive decomposition if subjected to a strong initiating source or heated under confinement. |
| Secondary Code | D001 (Ignitable) | High nitrogen content supports vigorous combustion. |
| Solubility | Organic Soluble | Lipophilic isobutyl group dictates solubility in DCM, EtOAc, or Toluene. |
Expert Insight: Do not classify this simply as "Organic Debris." It must be flagged as "High Hazard/Reactive" to prevent downstream accidents at the incineration plant.
Part 3: Operational Disposal Workflows
A. Immediate Stabilization (Phlegmatization)
Never allow the pure material to dry out completely in a flask unless necessary for yield calculation, and even then, do not heat near its decomposition point.
-
Dilution: Retain the compound in solution. A 10–20% solution in a high-boiling, non-halogenated solvent (e.g., Toluene) is significantly safer than the neat solid.
-
Scavenging: If the material is in a reaction mixture with excess nitrating agents, quench immediately with aqueous bicarbonate to neutralize acid, preventing acid-catalyzed thermal runaway.
B. Disposal Decision Matrix (DOT Visualization)
The following logic flow dictates the handling procedure based on quantity and purity.
Figure 1: Decision matrix for the safe disposal of nitro-pyrazole intermediates. Note that large-scale pure solids require immediate phlegmatization (solvation) to reduce shock sensitivity.
Part 4: Advanced Protocol – Chemical Deactivation
For facilities with limited high-hazard waste pickup capabilities, or when handling >50g quantities where transport is risky, chemical deactivation is the preferred self-validating safety system.
Mechanism: Reducing the nitro group (
Reagents:
-
Zinc powder (Zn) or Iron powder (Fe)
-
Acetic Acid (AcOH) or Dilute HCl
-
Solvent: Methanol or Ethanol
Step-by-Step Deactivation Procedure:
-
Setup: Use a 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer (magnetic stirring may grind the energetic solid).
-
Solvation: Dissolve the 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole in Methanol (10 mL per gram of compound).
-
Acidification: Add Acetic Acid (5 equivalents relative to the nitro compound).
-
Controlled Addition:
-
Caution: This reaction is exothermic and generates hydrogen gas.
-
Cool the vessel to 0°C.
-
Add Zinc powder (5–10 equivalents) portion-wise over 30 minutes. Monitor internal temperature; do not exceed 40°C.
-
-
Verification (The Self-Validating Step):
-
Take a TLC aliquot. The starting nitro compound (usually less polar) should disappear, replaced by the highly polar amine spot.
-
Why this works: The amine-pyrazole is not an energetic hazard.
-
-
Final Disposal: Filter off the excess Zinc. The filtrate can now be disposed of as standard D001 (Flammable) solvent waste, removing the D003 (Reactive) surcharge and safety risk.
Part 5: Regulatory & Logistics Summary
When preparing the waste manifest for external pickup, use the following descriptors to ensure the receiving facility handles the drum correctly.
| Field | Entry Requirement |
| Waste Name | Waste Flammable Liquid, Toxic (Contains Nitropyrazoles) |
| Hazard Class | 3 (Flammable) or 4.1 (Flammable Solid) depending on state |
| EPA Codes | D001 (Ignitability), D003 (Reactivity - if not deactivated) |
| Special Handling | "High Nitrogen Content - Potential NOx generator upon incineration." |
| Container | Polyethylene (HDPE) drum. Avoid metal if acidic residues are present. |
References
-
American Chemical Society (ACS). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (Discusses the sensitivity and thermal stability of N-alkylated nitropyrazoles).
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding D003 Reactivity).
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard protocols for handling energetic intermediates).
-
Fisher Scientific. Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole. (Surrogate SDS for hazard extrapolation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
